molecular formula C11H11BrN2 B577468 3-Bromo-6,8-dimethylquinolin-4-amine CAS No. 1210973-84-4

3-Bromo-6,8-dimethylquinolin-4-amine

Cat. No.: B577468
CAS No.: 1210973-84-4
M. Wt: 251.127
InChI Key: VMYWGTIVHDASBS-UHFFFAOYSA-N
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Description

3-Bromo-6,8-dimethylquinolin-4-amine is a brominated quinoline derivative characterized by a bromine atom at position 3, methyl groups at positions 6 and 8, and an amine group at position 4. This scaffold is of significant interest in medicinal chemistry, particularly in kinase inhibitor design, due to the 4-aminoquinoline moiety's ability to act as a hinge-binding motif in kinase active sites . The methyl and bromine substituents influence steric and electronic properties, modulating target selectivity and physicochemical stability.

Properties

CAS No.

1210973-84-4

Molecular Formula

C11H11BrN2

Molecular Weight

251.127

IUPAC Name

3-bromo-6,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11BrN2/c1-6-3-7(2)11-8(4-6)10(13)9(12)5-14-11/h3-5H,1-2H3,(H2,13,14)

InChI Key

VMYWGTIVHDASBS-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Br)N)C

Synonyms

4-Amino-3-bromo-6,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Key Structural Features Biological Relevance
3-Bromo-6,8-dimethylquinolin-4-amine Br (3), Me (6,8), NH₂ (4) Steric bulk from methyl groups Kinase inhibition (potential)
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (6), NH-(3-(CF₂H)Ph) (4) Electronegative difluoromethylphenyl group Kinase inhibitor (confirmed)
3-Bromo-8-fluoroquinolin-4-amine Br (3), F (8), NH₂ (4) Fluorine enhances electronegativity Unknown (structural analog)
3-Bromo-6,8-dimethylquinolin-2-amine Br (3), Me (6,8), NH₂ (2) Amine at position 2 (vs. 4) Unknown (supplier data)
6-Bromo-N-methylquinolin-4-amine Br (6), NH-Me (4) Methylated amine at position 4 Research tool (commercially available)

Key Observations :

  • Substituent Position: The position of bromine and amine groups critically impacts binding. For example, 6-bromo analogs (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) target kinase hinge regions via the 4-amino group , while 2-amine derivatives (e.g., 3-Bromo-6,8-dimethylquinolin-2-amine) may exhibit altered binding modes.
  • Steric Effects : Methyl groups at positions 6 and 8 in the target compound may reduce conformational flexibility but improve metabolic stability.

Key Observations :

  • Multi-step protocols may be required for analogs with complex substituents (e.g., trifluoromethyl or nitro groups).

Commercial Availability

  • This compound: Limited supplier data; structural analogs like 3-Bromo-6,8-dimethyl-4-hydroxyquinoline (4 suppliers) and 6-Bromo-N-methylquinolin-4-amine (Ambeed) are more accessible .

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